![molecular formula C6H5F3N2O B1404771 O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine CAS No. 1519137-73-5](/img/structure/B1404771.png)
O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine
Overview
Description
O-[3-(tr trifluoromethyl)pyridin-2-yl]hydroxylamine, also known as TFA-PA, is a small molecule that has gained attention in recent years for its potential biological and chemical applications. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The molecular formula is C6H5F3N2O and the molecular weight is 178.11 g/mol.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The introduction of 5-(trifluororomethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine consists of a pyridin-2-yl group attached to an oxygen atom, which is in turn connected to a hydroxylamine group . The trifluoromethyl group is attached to the 3-position of the pyrid ring .Scientific Research Applications
Agrochemical Industry
O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine: derivatives are extensively used in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural component in active ingredients for crop protection . These compounds are designed to protect crops from pests and have been a significant advancement in pesticide development. Over 20 new agrochemicals containing the TFMP group have been introduced, highlighting the importance of this compound in modern agriculture .
Pharmaceutical Applications
In the pharmaceutical sector, TFMP derivatives, including those related to O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine , play a crucial role. Several pharmaceutical products containing the TFMP structure have received market approval, and many more are undergoing clinical trials . The unique physicochemical properties conferred by the fluorine atoms and the pyridine ring contribute to the biological activity of these compounds .
Veterinary Medicine
Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. Two veterinary products featuring the TFMP structure have been approved for market, demonstrating the versatility and efficacy of these compounds in various biological applications .
Supramolecular Chemistry
The structural motif of O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine is valuable in supramolecular chemistry. Its derivatives are used as bidentate ligands in the formation of complex structures that are essential for the development of new materials and chemical processes .
Catalysis
In catalysis, the TFMP derivatives serve as ligands that can significantly influence the outcome of chemical reactions. They are involved in various catalytic processes, including those that are pivotal in the synthesis of complex organic molecules .
Ion Sensing and Luminescence
TFMP-based ligands, related to O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine , are applied in ion sensing due to their ability to bind selectively with ions. Additionally, metal complexes of these ligands exhibit luminescent properties, which can be utilized in the development of new sensing devices and materials .
properties
IUPAC Name |
O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3-11-5(4)12-10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCXVGISMKFRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)ON)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



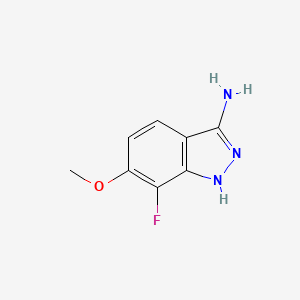
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B1404693.png)
![1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B1404694.png)
![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)
![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)
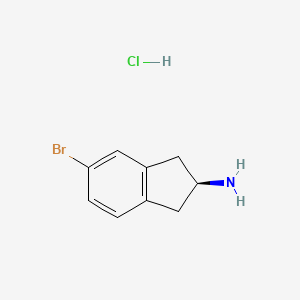
![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
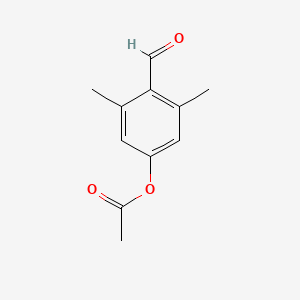
![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)
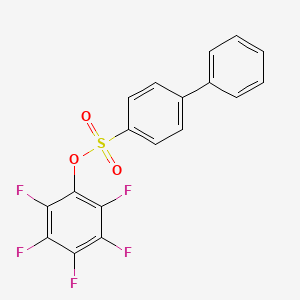

![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)
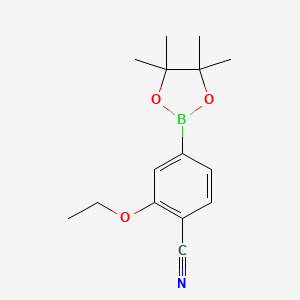
![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)